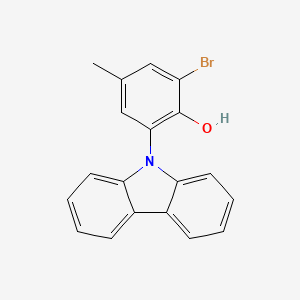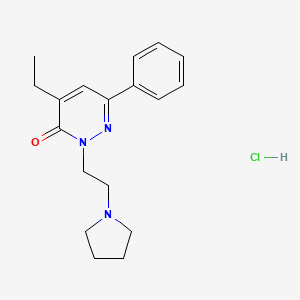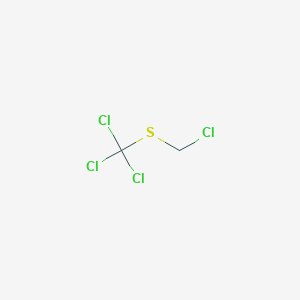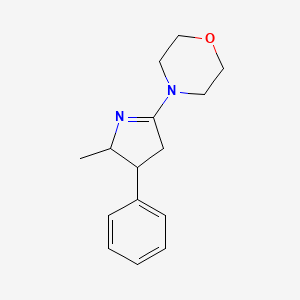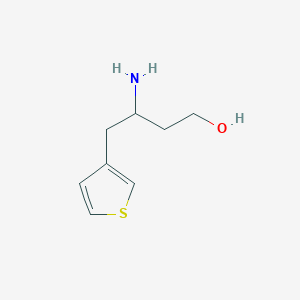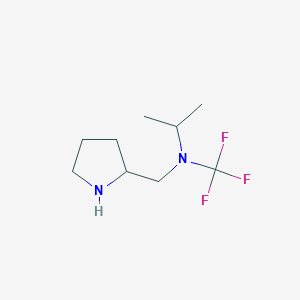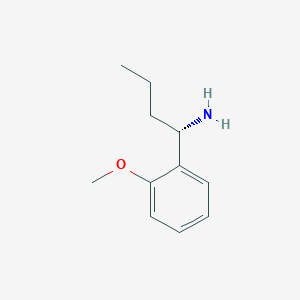
(S)-1-(2-methoxyphenyl)butylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(2-methoxyphenyl)butylamine is a chiral amine compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a butylamine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-methoxyphenyl)butylamine typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxyphenylacetonitrile.
Reduction: The nitrile group is reduced to an amine using hydrogenation in the presence of a catalyst such as palladium on carbon.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-Scale Hydrogenation: Utilizing continuous flow reactors for efficient hydrogenation.
Automated Chiral Resolution: Employing automated systems for chiral resolution to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(2-methoxyphenyl)butylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(S)-1-(2-methoxyphenyl)butylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (S)-1-(2-methoxyphenyl)butylamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
®-1-(2-methoxyphenyl)butylamine: The enantiomer of (S)-1-(2-methoxyphenyl)butylamine.
1-(2-methoxyphenyl)ethylamine: A structurally similar compound with a shorter carbon chain.
1-(2-methoxyphenyl)propylamine: Another similar compound with a different carbon chain length.
Uniqueness
This compound is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer and other structurally similar compounds. This uniqueness makes it valuable for studying chiral effects in biological systems and for developing enantioselective drugs.
Propiedades
Fórmula molecular |
C11H17NO |
|---|---|
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
(1S)-1-(2-methoxyphenyl)butan-1-amine |
InChI |
InChI=1S/C11H17NO/c1-3-6-10(12)9-7-4-5-8-11(9)13-2/h4-5,7-8,10H,3,6,12H2,1-2H3/t10-/m0/s1 |
Clave InChI |
HENNVVUSVDITRX-JTQLQIEISA-N |
SMILES isomérico |
CCC[C@@H](C1=CC=CC=C1OC)N |
SMILES canónico |
CCCC(C1=CC=CC=C1OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Phenyl-7,7a-dihydro-1H-pyrazolo[3,4-d]pyriMidine-4,6(3aH,5H)-dione](/img/structure/B13969572.png)
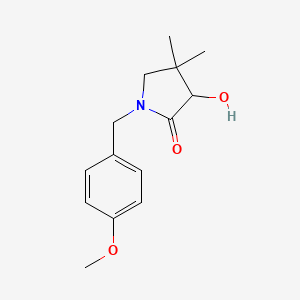
![[Oxido(3,7,11-trimethyldodeca-2,6,10-trienoxy)phosphoryl] phosphate](/img/structure/B13969583.png)
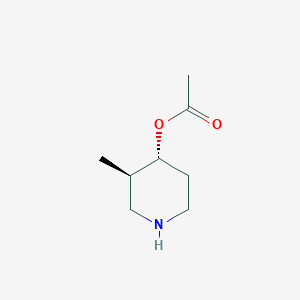
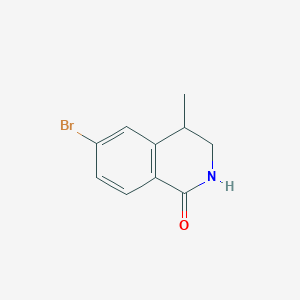
![2-(Bromomethyl)-6-azaspiro[3.4]octane](/img/structure/B13969613.png)
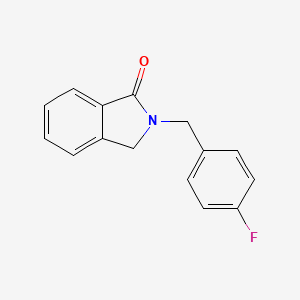
![4-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B13969622.png)
